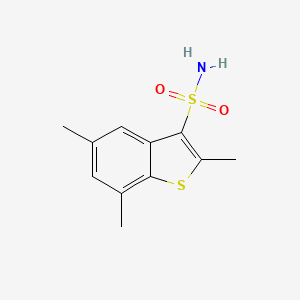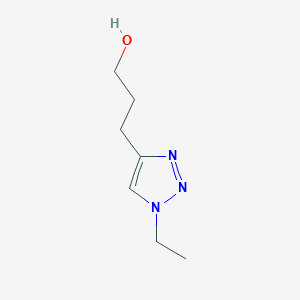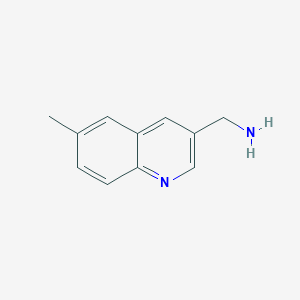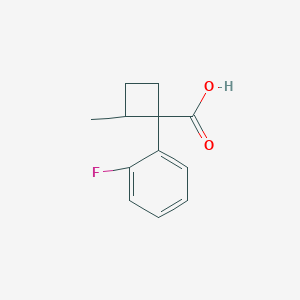![molecular formula C11H16O2 B13072776 1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)
1-Oxospiro[4.5]decane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxospiro[4.5]decane-2-carbaldehyde is a chemical compound with the molecular formula C11H16O2. It is characterized by a spirocyclic structure, which includes a decane ring fused with an oxo group and an aldehyde functional group. This unique structure imparts distinct chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxospiro[4.5]decane-2-carbaldehyde typically involves the reaction of spirocyclic precursors with appropriate aldehyde-forming reagents. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with dimethylmethanamine in ethanol, followed by further functionalization to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxospiro[4.5]decane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 1-oxospiro[4.5]decane-2-carboxylic acid.
Reduction: Formation of 1-oxospiro[4.5]decane-2-methanol.
Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1-Oxospiro[4.5]decane-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 1-Oxospiro[4.5]decane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the aldehyde group.
2-Oxo-1-oxaspiro[4.5]decane-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde
Uniqueness: 1-Oxospiro[4.5]decane-2-carbaldehyde is unique due to its combination of a spirocyclic structure with an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-oxospiro[4.5]decane-3-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-8-9-4-7-11(10(9)13)5-2-1-3-6-11/h8-9H,1-7H2 |
InChI Key |
VNXQHKVZOLRSIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCC(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)
![1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072710.png)



![2-[(3-Chlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13072729.png)
![4-(1-Methoxyethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072732.png)

![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)


![10-Chlorobenzo[g]quinoline](/img/structure/B13072769.png)

